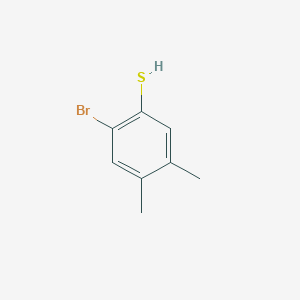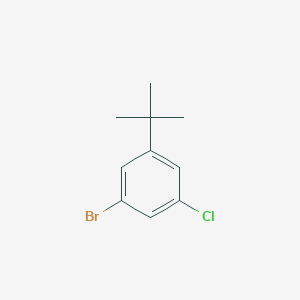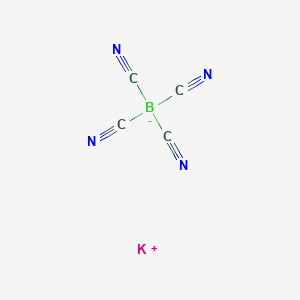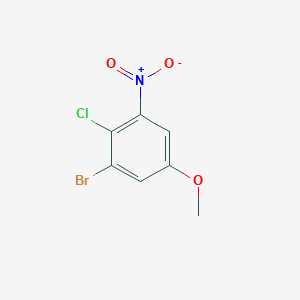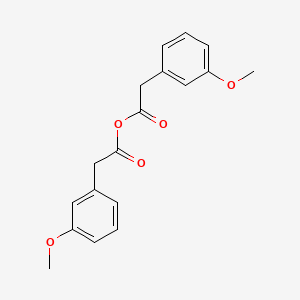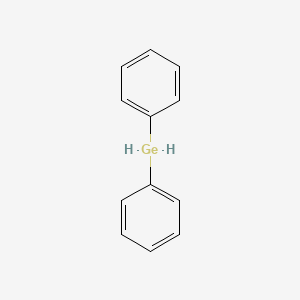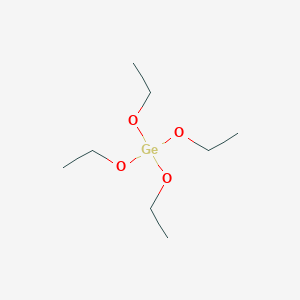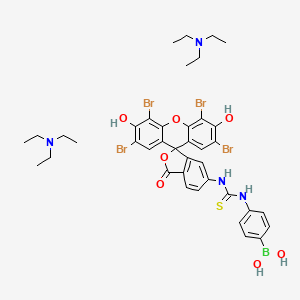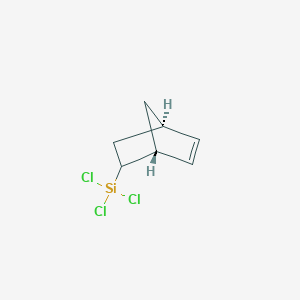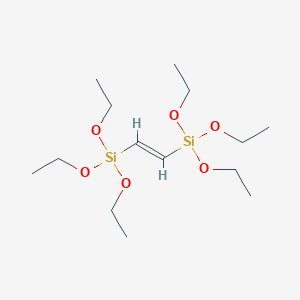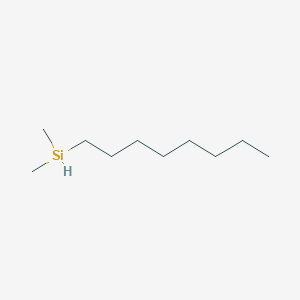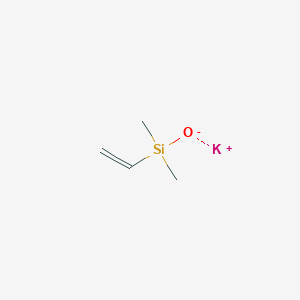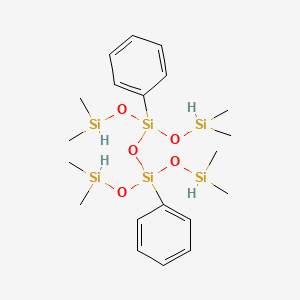
1,3-Diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane is an organosilicon compound with the molecular formula C20H38O5Si6 and a molecular weight of 527.03 g/mol . This compound is characterized by its unique structure, which includes two phenyl groups and four dimethylsiloxy groups attached to a disiloxane backbone. It is a colorless or yellowish transparent liquid with a boiling point of 418.203°C and a melting point below 0°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane can be synthesized through various methods. One common approach involves the reaction of diphenyldichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compounds .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the phenyl groups to cyclohexyl groups.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound .
Scientific Research Applications
1,3-Diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 1,3-diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, while the phenyl groups contribute to its reactivity and compatibility with organic systems. The dimethylsiloxy groups enhance its solubility and facilitate its incorporation into various matrices .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane: Similar structure but lacks the dimethylsiloxy groups.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: Contains nitrogen atoms in place of some oxygen atoms.
Tetrakis(dimethylsiloxy)silane: Similar siloxane backbone but different substituents
Uniqueness
1,3-Diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane is unique due to its combination of phenyl and dimethylsiloxy groups, which provide a balance of reactivity, stability, and solubility. This makes it particularly valuable in applications requiring both organic compatibility and silicon-based properties .
Properties
IUPAC Name |
[bis(dimethylsilyloxy)-phenylsilyl]oxy-bis(dimethylsilyloxy)-phenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O5Si6/c1-26(2)21-30(22-27(3)4,19-15-11-9-12-16-19)25-31(23-28(5)6,24-29(7)8)20-17-13-10-14-18-20/h9-18,26-29H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPTYNRQWWBPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[Si](C1=CC=CC=C1)(O[SiH](C)C)O[Si](C2=CC=CC=C2)(O[SiH](C)C)O[SiH](C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O5Si6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66817-59-2 |
Source


|
| Record name | 3,5-Bis[(dimethylsilyl)oxy]-1,1,7,7-tetramethyl-3,5-diphenyltetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66817-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B7984374.png)
